(S)-2-amino-2-phenylpropanoic acid hydrochloride
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Overview
Description
(S)-2-amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in organic chemistry and biochemistry due to its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as benzaldehyde.
Strecker Synthesis: The precursor undergoes Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate.
Hydrolysis: The aminonitrile intermediate is then hydrolyzed under acidic conditions to yield (S)-2-amino-2-phenylpropanoic acid.
Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Strecker synthesis followed by hydrolysis and salt formation. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-amino-2-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-phenylpropanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.
Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.
Uniqueness
(S)-2-amino-2-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and its ability to form stable hydrochloride salts, enhancing its solubility and making it more versatile for various applications.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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